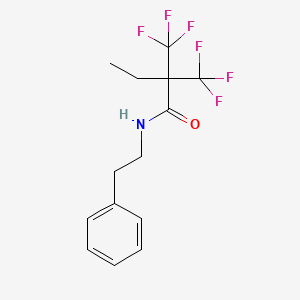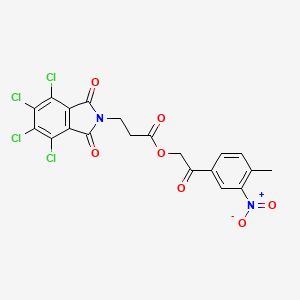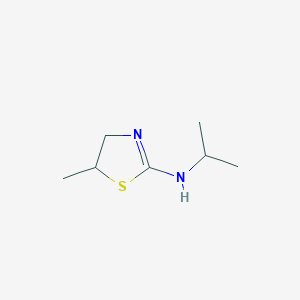
2-(biphenyl-4-yl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is a complex organic compound that features a biphenyl group and a dichloroisoindole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE typically involves multiple steps. One common route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Dichloroisoindole Moiety: This step involves the reaction of a phthalic anhydride derivative with a chlorinating agent to introduce the dichloro groups.
Esterification: The final step involves the esterification of the biphenyl and dichloroisoindole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroisoindole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
科学的研究の応用
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the dichloroisoindole moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
2,6-Dichloro-1,1’-biphenyl: Similar biphenyl structure but lacks the ester and isoindole functionalities.
2,2’-Dichloro-1,1’-biphenyl: Another biphenyl derivative with different substitution pattern.
Pigment Yellow 83: Contains a similar dichloroisoindole moiety but used primarily as a pigment.
Uniqueness
2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is unique due to its combination of biphenyl and dichloroisoindole groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C29H17Cl2NO5 |
|---|---|
分子量 |
530.3 g/mol |
IUPAC名 |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C29H17Cl2NO5/c30-23-14-21-22(15-24(23)31)28(35)32(27(21)34)25-9-5-4-8-20(25)29(36)37-16-26(33)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H,16H2 |
InChIキー |
DKCWOWRNGODBFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N4C(=O)C5=CC(=C(C=C5C4=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


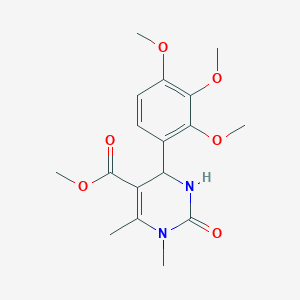
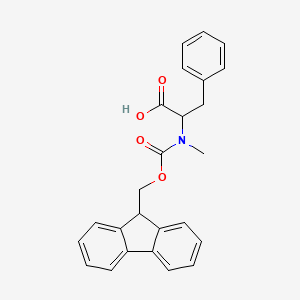
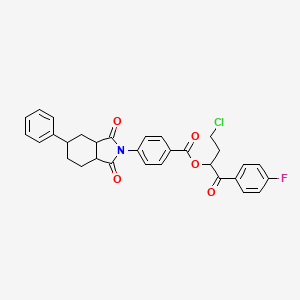
![{[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-3-yl]methylidene}propanedinitrile](/img/structure/B12468639.png)
![8-nitro-11-oxo-11H-indeno[1,2-b]chromenium](/img/structure/B12468640.png)
![(2Z)-2-[2-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-YL)hydrazin-1-ylidene]-3-oxo-3-phenyl-N-(pyridin-3-YL)propanamide](/img/structure/B12468647.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12468652.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12468656.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12468659.png)
![2-[(3,4-Dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12468673.png)
